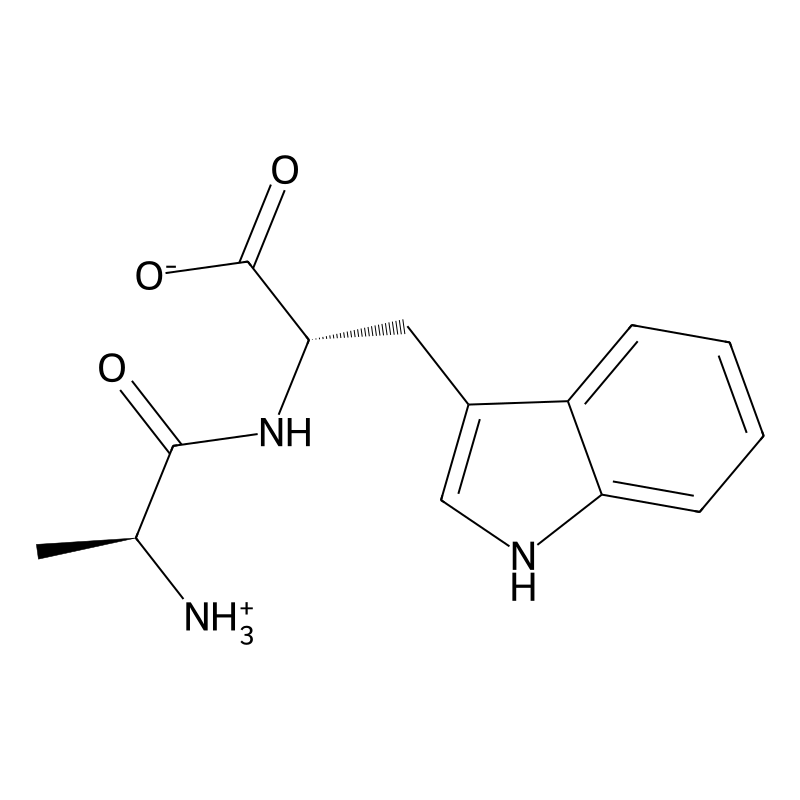

L-Alanyl-L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Angiotensin-Converting Enzyme (ACE) Inhibitor:

L-Ala-L-Trp exhibits ACE inhibitory activity. ACE is an enzyme involved in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibiting ACE can lead to vasodilation and potentially lower blood pressure .

Peptide Research:

L-Ala-L-Trp serves as a model peptide for studying various aspects of peptide structure, function, and interactions with other molecules. Its relatively simple structure makes it a valuable tool for understanding the fundamental properties of peptides and their potential applications in drug development and other areas .

Other Potential Applications:

While less explored, L-Ala-L-Trp has also been investigated for its potential involvement in other biological processes, such as:

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophan. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolic pathways. As a dipeptide, it exhibits unique properties that arise from the combination of its constituent amino acids, contributing to its biological activity and potential therapeutic applications.

- Oxidation: Common oxidizing agents like hydrogen peroxide can modify the compound, potentially yielding hydroxylated derivatives.

- Reduction: Reducing agents such as sodium borohydride may convert it into amine derivatives.

- Substitution: Nucleophilic substitution reactions can occur, often involving sodium hydroxide and halogenated compounds.

These reactions are crucial for tailoring the compound for specific applications in research and medicine .

The biological activity of L-Alanyl-L-tryptophan is largely influenced by its components. L-tryptophan is essential for synthesizing serotonin, a neurotransmitter involved in mood regulation. Additionally, L-alanine plays a role in energy metabolism and protein synthesis. The compound has been shown to modulate immune responses by enhancing the cytolytic activity of natural killer cells against tumor cells .

Mechanism of Action

L-Alanyl-L-tryptophan acts through various biochemical pathways:

- Serotonin Pathway: L-tryptophan is hydroxylated to 5-hydroxytryptophan and subsequently decarboxylated to serotonin.

- Kynurenine Pathway: This pathway leads to the production of metabolites involved in inflammation and immune responses, such as kynurenine and kynurenic acid .

The synthesis of L-Alanyl-L-tryptophan typically involves the coupling of L-alanine and L-tryptophan through peptide bond formation. Key steps include:

- Activation of the carboxylic acid group of L-alanine using an activating agent (e.g., N-hydroxysuccinimide).

- Addition of a coupling reagent (e.g., HATU or EDC) to facilitate bond formation.

- Addition of L-tryptophan to form the dipeptide.

- Purification using techniques like column chromatography .

L-Alanyl-L-tryptophan has several applications:

- Nutritional Supplements: Used to enhance mood and cognitive function due to its role in serotonin synthesis.

- Pharmaceuticals: Investigated for potential therapeutic effects in mood disorders and immune modulation.

- Biochemical Research: Serves as a model compound in studies related to peptide chemistry and amino acid metabolism .

Several compounds share structural similarities with L-Alanyl-L-tryptophan. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Tryptophan | Contains an indole ring | Precursor for serotonin; involved in sleep regulation |

| L-Alanine | Simple aliphatic amino acid | Important for energy metabolism |

| L-Tyrosine | Contains a phenolic group | Precursor for dopamine; involved in neurotransmission |

| Dipeptide Glycyl-L-Tryptophan | Glycine + Tryptophan | Similar function but different effects on metabolism |

L-Alanyl-L-tryptophan is unique due to its specific combination of amino acids, which enhances its bioactivity compared to other dipeptides or individual amino acids .

The study of dipeptides traces back to Emil Fischer’s pioneering work in the early 20th century, which laid the groundwork for understanding peptide bonds and synthesis methodologies. Fischer’s synthesis of glycylglycine in 1901 marked the birth of peptide chemistry. While Ala-Trp was not synthesized until later, its discovery paralleled advancements in protecting-group strategies and solid-phase peptide synthesis (SPPS).

By the mid-20th century, the characterization of Ala-Trp’s physicochemical properties, such as its melting point (260°C) and optical activity ([α]20/D +15.5°), became feasible through improved analytical techniques. The development of SERS in the 1970s further enabled researchers to explore its adsorption behavior on metal nanoparticles, revealing orientation-dependent spectral signatures.

L-Alanyl-L-tryptophan occupies a unique position within the complex tryptophan metabolic networks as both a substrate and regulatory molecule. The dipeptide serves as a controlled-release system for tryptophan, allowing for more efficient integration into the various metabolic pathways compared to free tryptophan administration.

The tryptophan metabolic network encompasses five major pathways, with the kynurenine pathway accounting for approximately 95% of dietary tryptophan degradation, while the serotonin synthesis pathway contributes roughly 1% under normal physiological conditions. L-Alanyl-L-tryptophan influences this distribution through its enhanced bioavailability and controlled release characteristics, which can shift the relative flux through these competing pathways.

Upon cellular uptake, L-Alanyl-L-tryptophan undergoes peptidase-mediated hydrolysis to release free tryptophan and alanine. This process provides a more sustained availability of tryptophan compared to direct administration of the free amino acid, as demonstrated in studies showing that hydrolyzed protein sources containing tryptophan-rich dipeptides produce greater and more prolonged increases in plasma tryptophan to large neutral amino acid ratios.

The integration of L-Alanyl-L-tryptophan into metabolic networks is particularly significant in tissues with high metabolic activity, where the controlled release mechanism can help maintain steady-state tryptophan levels necessary for optimal protein synthesis and neurotransmitter production.

Relationship with Kynurenine Pathway Regulation

The kynurenine pathway represents the primary route for tryptophan catabolism, and L-Alanyl-L-tryptophan demonstrates important regulatory interactions with this system. The pathway is initiated by two key enzymes: tryptophan 2,3-dioxygenase primarily in the liver and indoleamine 2,3-dioxygenase in extrahepatic tissues.

L-Alanyl-L-tryptophan influences kynurenine pathway regulation through several mechanisms. First, the dipeptide's controlled release of tryptophan can help maintain substrate availability for the rate-limiting enzymes tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which have Km values ranging from 15-100 μM depending on the tissue and enzyme isoform.

The regulation of the kynurenine pathway by L-Alanyl-L-tryptophan is particularly relevant under inflammatory conditions, where indoleamine 2,3-dioxygenase expression is upregulated by interferon-gamma and other cytokines. During immune activation, the sustained tryptophan release from L-Alanyl-L-tryptophan can help support the increased metabolic demand while potentially modulating the immune response through effects on downstream kynurenine metabolites.

The pathway produces several bioactive metabolites, including kynurenic acid, which acts as a glutamate receptor antagonist, and quinolinic acid, which functions as a glutamate receptor agonist. The balanced availability of tryptophan through L-Alanyl-L-tryptophan metabolism can influence the production ratios of these competing metabolites, potentially affecting neurological function and immune regulation.

Involvement in Serotonin Biosynthesis

L-Alanyl-L-tryptophan plays a crucial role in serotonin biosynthesis by providing a controlled source of the precursor amino acid tryptophan. The serotonin synthesis pathway involves two sequential enzymatic steps: the conversion of tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin by aromatic amino acid decarboxylase.

The rate-limiting step in serotonin synthesis is catalyzed by tryptophan hydroxylase, which exists in two isoforms: tryptophan hydroxylase 1 in peripheral tissues and tryptophan hydroxylase 2 in the brain. Both enzymes require tetrahydrobiopterin as a cofactor and have Km values for tryptophan ranging from 30-100 μM.

L-Alanyl-L-tryptophan provides several advantages for serotonin synthesis compared to free tryptophan. The dipeptide's enhanced cellular uptake through peptide transporters can bypass the competition with other large neutral amino acids that typically limits tryptophan transport across the blood-brain barrier. This enhanced availability can lead to increased serotonin production, as demonstrated in studies showing that tryptophan-containing dipeptides produce more sustained improvements in mood compared to free tryptophan.

The controlled release mechanism of L-Alanyl-L-tryptophan also helps maintain optimal substrate concentrations for tryptophan hydroxylase, avoiding the potential inhibitory effects of excessive tryptophan concentrations while ensuring adequate substrate availability for sustained serotonin synthesis.

Function in Protein Synthesis Mechanisms

L-Alanyl-L-tryptophan contributes significantly to protein synthesis mechanisms through its role as both a direct substrate and a regulatory molecule. As a dipeptide, it can be directly incorporated into certain protein synthesis pathways or serve as a source of constituent amino acids for general protein synthesis.

The dipeptide's enhanced bioavailability compared to free amino acids makes it particularly valuable in protein synthesis. Studies have demonstrated that dipeptide mixtures are more efficiently utilized than equivalent amino acid mixtures, with rapid metabolic clearance and minimal urinary loss. This efficiency is attributed to the specialized peptide transport systems that can rapidly deliver dipeptides to target tissues.

Tryptophan, released from L-Alanyl-L-tryptophan hydrolysis, is particularly important in protein synthesis as it represents the least abundant amino acid in most proteins, accounting for only 1-2% of total amino acid content. This relative scarcity makes tryptophan availability often rate-limiting for protein synthesis, highlighting the importance of efficient delivery mechanisms like those provided by L-Alanyl-L-tryptophan.

The dipeptide also influences protein synthesis through its effects on tryptophanyl-tRNA synthetase, an enzyme that plays a crucial role in both tryptophan incorporation into proteins and cellular tryptophan homeostasis. The interaction between L-Alanyl-L-tryptophan-derived tryptophan and tryptophanyl-tRNA synthetase can enhance both aminoacylation reactions and cellular tryptophan uptake mechanisms.

Cellular Uptake and Transport Mechanisms

The cellular uptake and transport of L-Alanyl-L-tryptophan involves multiple specialized transport systems that distinguish it from free amino acid transport. The dipeptide primarily utilizes peptide transporters, which exhibit different kinetic properties and tissue distributions compared to amino acid transporters.

L-Alanyl-L-tryptophan is transported across cell membranes via the peptide transporter family, particularly PEPT1 and PEPT2, which are expressed in intestinal epithelial cells and various other tissues. These transporters typically exhibit higher affinity for dipeptides compared to free amino acids, with Km values often in the micromolar range.

Once inside cells, L-Alanyl-L-tryptophan undergoes hydrolysis by cytoplasmic peptidases to release free tryptophan and alanine. This intracellular hydrolysis provides a mechanism for controlled tryptophan release, avoiding the potential toxic effects of high extracellular tryptophan concentrations while ensuring adequate substrate availability for metabolic processes.

The transport characteristics of L-Alanyl-L-tryptophan are particularly important in specialized tissues such as the blood-brain barrier, where the dipeptide can potentially bypass the competition with other large neutral amino acids that typically limits tryptophan transport. The Large neutral Amino acid Transporter 1 shows preferential transport of aromatic amino acids, including tryptophan, with Km values of 5-50 μM.

Recent research has identified a high-affinity tryptophan transport system with nanomolar affinity that is specifically upregulated in cells expressing high levels of indoleamine 2,3-dioxygenase. This system involves tryptophanyl-tRNA synthetase and may provide an additional mechanism for L-Alanyl-L-tryptophan-derived tryptophan uptake in metabolically active tissues.

Metabolic Fate and Degradation Pathways

The metabolic fate of L-Alanyl-L-tryptophan involves multiple degradation pathways that ultimately lead to the complete utilization of both amino acid components. The primary degradation occurs through peptidase-mediated hydrolysis, which cleaves the peptide bond to release free tryptophan and alanine.

The released tryptophan enters the various metabolic pathways described earlier, with the majority (approximately 95%) being catabolized through the kynurenine pathway. This pathway ultimately leads to the production of nicotinamide adenine dinucleotide, serving important roles in cellular energy metabolism and redox balance.

The alanine component of L-Alanyl-L-tryptophan follows different metabolic routes. Alanine can be incorporated directly into protein synthesis, converted to glucose through gluconeogenesis, or metabolized through the citric acid cycle for energy production. The metabolic fate of alanine is highly dependent on the tissue type and metabolic state of the organism.

Under certain conditions, L-Alanyl-L-tryptophan may undergo alternative degradation pathways. Chemical degradation can occur through processes such as diketopiperazine formation, particularly under acidic conditions or elevated temperatures. However, these non-enzymatic degradation pathways are generally minor compared to the enzymatic hydrolysis under physiological conditions.

The metabolic stability of L-Alanyl-L-tryptophan is moderate, with the dipeptide being more stable than many other bioactive peptides but still subject to peptidase-mediated degradation. This controlled degradation rate provides an optimal balance between stability for transport and bioavailability for metabolic utilization.